3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-((2-(((2-chloro-4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenoxy)acetyl)amino)ethoxy)methyl)-1,4-dihydro-6-methyl-, dimethyl ester
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Overview
Description
ATI-22-107 is a positive cardiac inotropic agent which may affect myocyte calcium cycling and contractility.
Scientific Research Applications
Enantioselective Synthesis
The compound has been used in the field of organic chemistry, particularly in the enantioselective synthesis. Research by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of dihydropyridine esters, closely related to the compound of interest. The study found that certain esters, similar in structure to the compound you mentioned, showed high enantioselectivity, with a methyl ester at the 5-position and a long or branched acyl chain at C3 resulting in the highest enantiomeric ratios. The study highlights the importance of structural factors in determining the efficiency of enzymatic reactions, relevant to the synthesis of pharmaceutical compounds (Sobolev et al., 2002).
Pharmacological Effects on Myocyte Calcium Cycling and Contractility
Jung et al. (2005) investigated the pharmacological effects of a compound structurally similar to the one you're inquiring about, specifically its impact on myocyte calcium cycling and contractility. The study revealed that the compound, designed to inhibit cardiac phosphodiesterase and L-type calcium channels, demonstrated a favorable profile of limited inotropy without the detrimental effects of increased diastolic [Ca2+], which is significant in the context of cardiac therapeutics (Jung et al., 2005).
Synthesis of Impurities in Bulk Drugs
Research by Wu Pi-y (2014) focused on the synthesis of impurities in bulk drugs, specifically Felodipine, which structurally relates to the compound . The study's synthesis and structural confirmation of various esters provided a basis for controlling impurities in the production, inspection, and storage of pharmaceuticals, highlighting the compound's relevance in ensuring drug purity and safety (Wu Pi-y, 2014).
Properties
CAS No. |
681816-57-9 |
---|---|
Molecular Formula |
C31H32Cl2N4O8 |
Molecular Weight |
659.5 g/mol |
IUPAC Name |
dimethyl 2-[2-[[2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]acetyl]amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H32Cl2N4O8/c1-17-27(30(40)42-2)28(19-6-4-5-7-20(19)32)29(31(41)43-3)23(35-17)15-44-13-12-34-26(39)16-45-24-10-8-18(14-21(24)33)22-9-11-25(38)37-36-22/h4-8,10,14,28,35H,9,11-13,15-16H2,1-3H3,(H,34,39)(H,37,38) |
InChI Key |
IEWHOLAJSCSUMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)COCCNC(=O)COC2=C(C=C(C=C2)C3=NNC(=O)CC3)Cl)C(=O)OC)C4=CC=CC=C4Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)COCCNC(=O)COC2=C(C=C(C=C2)C3=NNC(=O)CC3)Cl)C(=O)OC)C4=CC=CC=C4Cl)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(2-(2-chloro-4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)acetylamino)ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester ATI 22-107 ATI-22-107 ATI22-107 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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